

# Kinase selectivity profiling of MAP855 against other kinases.

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# Kinase Selectivity Profile of MAP855: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **MAP855**, a potent and selective MEK1/2 inhibitor, against a panel of other kinases. The data presented is based on findings from the primary research publication, "Discovery of **MAP855**, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action"[1][2][3].

### **Executive Summary**

**MAP855** is an ATP-competitive inhibitor of MEK1/2 with high potency.[1] Kinase selectivity profiling demonstrates that **MAP855** is highly selective for its primary targets, MEK1 and MEK2, with minimal inhibition of a broad range of other kinases at a concentration of 1  $\mu$ M. This high degree of selectivity suggests a lower potential for off-target effects, a desirable characteristic for a therapeutic candidate.

## Data Presentation: Kinase Selectivity of MAP855

The following table summarizes the kinase selectivity of **MAP855** against a panel of 468 kinases. The data represents the percentage of inhibition at a 1  $\mu$ M concentration of **MAP855**.



Kinase	Family	% Inhibition @ 1μM
MEK1 (MAP2K1)	STE	100
MEK2 (MAP2K2)	STE	99
AAK1	Other	<10
ABL1	TK	<10
ABL2	TK	<10

A complete list of the 468 kinases tested is available in the supporting information of the source publication.

Table 1: Kinase selectivity profiling of **MAP855** against a panel of 468 kinases. The percentage of inhibition was determined at a concentration of  $1 \mu M$ .

## **Experimental Protocols**

The kinase selectivity profiling of **MAP855** was performed using the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive inhibitor (tracer) also binds to the kinase. The close proximity of the Eu-labeled antibody and the fluorescent tracer results in a high FRET signal. When a test compound (e.g., MAP855) competes with the tracer for the ATP binding site, the FRET signal is reduced. The decrease in FRET is proportional to the binding affinity of the test compound.

#### Procedure:

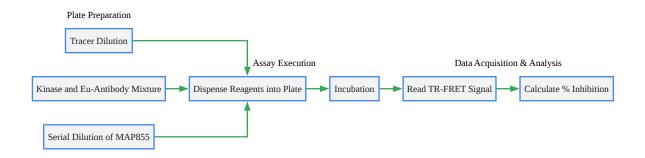
- Reagents:
  - Kinase protein (tagged, e.g., with GST)



- LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)
- Alexa Fluor™ labeled Kinase Tracer
- Test compound (MAP855)
- Assay buffer
- Assay Plate Preparation:
  - Test compounds are serially diluted in DMSO and then diluted in assay buffer.
  - A mixture of the kinase and the Eu-labeled antibody is prepared.
  - The tracer is diluted in assay buffer.
- Assay Protocol:
  - The test compound, kinase/antibody mixture, and tracer are added to the wells of a microplate.
  - The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- Data Acquisition:
  - The TR-FRET signal is measured using a plate reader capable of detecting the emission from both the europium donor (at ~620 nm) and the Alexa Fluor™ acceptor (at ~665 nm) after excitation at ~340 nm.
  - The emission ratio (665 nm / 620 nm) is calculated.
- Data Analysis:
  - The percentage of inhibition is calculated by comparing the emission ratio in the presence of the test compound to the controls (no inhibitor and a known potent inhibitor).
  - IC50 values can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.



## **Mandatory Visualizations**

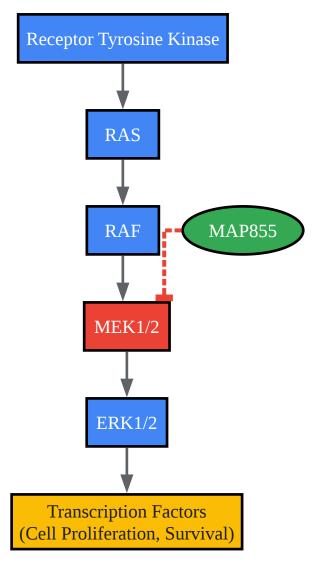


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Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.



#### Simplified MAPK/ERK Signaling Pathway



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Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by MAP855.

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#### References

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